3-Bromo-5-chloro-2-fluoroaniline hydrochloride
Description
Nomenclature and Structural Classification
3-Bromo-5-chloro-2-fluoroaniline hydrochloride (CAS: 1384265-18-2) is a halogenated aromatic amine derivative. Its systematic IUPAC name, This compound , reflects the substituent positions on the benzene ring:
- Bromo (-Br) at position 3
- Chloro (-Cl) at position 5
- Fluoro (-F) at position 2
- Amino (-NH₂) at position 1
- Hydrochloride salt formation at the amino group.
The molecular formula is C₆H₅BrCl₂FN , with a molar mass of 260.92 g/mol . The structural hierarchy classifies it under:
Key structural features include:
Historical Development and Discovery
The compound emerged in the early 21st century as a synthetic intermediate in pharmaceutical research. Key milestones include:
- 2011 : First documented synthesis in a patent by Huang et al. (WO2011/25927) for kinase inhibitor development.
- 2017–2018 : Utilization in patented routes for protein kinase inhibitors (US9850229B2, US10005761B2), highlighting its role in medicinal chemistry.
Its design aligns with trends in polyhalogenated aniline synthesis , leveraging halogen-directed functionalization strategies. Early synthetic routes involved:
Registration and Identification Parameters
Registry Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1384265-18-2 | |
| PubChem CID (Hydrochloride) | 122360104 | |
| DSSTox Substance ID | DTXSID60679587 (base compound) |
Spectroscopic Data
Position in Halogenated Aniline Classification Hierarchy
The compound belongs to a specialized subclass of trihalogenated anilines , distinguished by:
- Substituent Diversity : Combines bromo, chloro, and fluoro groups, enabling unique electronic effects (e.g., fluorine’s strong electron-withdrawing nature).
- Synthetic Utility : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity.
Comparative Analysis of Halogenated Anilines
The compound’s ortho-fluoro and meta-chloro/bromo substitution pattern enhances its steric profile, making it advantageous for targeting hydrophobic enzyme pockets.
Properties
IUPAC Name |
3-bromo-5-chloro-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOZLUMNIRGYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves multiple steps, starting with the halogenation of aniline derivatives. The reaction conditions often include the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes, where aniline derivatives are treated with halogenating agents in the presence of catalysts to increase the reaction efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-chloro-2-fluoroaniline hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections. The halogen substituents enhance the compound's biological activity and metabolic stability, making it a candidate for drug development aimed at various therapeutic targets .
Potential Drug Development Applications :
- Antibiotics : Research indicates that halogenated anilines can exhibit antibacterial properties, suggesting that this compound may be useful in developing new antibiotics.
- Inhibitors : It is also explored for synthesizing inhibitors for specific biological pathways, potentially leading to new treatments for diseases.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The halogen atoms can be replaced with other functional groups to create diverse derivatives.
- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.
Materials Science
In materials science, this compound is used in the production of dyes and pigments. The unique properties imparted by the halogens make it suitable for applications requiring high stability and reactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Research Findings and Trends
Electronic Effects : Fluorine at position 2 in the target compound enhances electron-withdrawing effects, activating the ring for nucleophilic attack at position 2. This is critical for forming C-N bonds in antineoplastic agents .
Steric Considerations : Bromine at position 3 in the target compound minimizes steric clashes compared to analogs with ortho halogens (e.g., 3-bromo-6-chloro-2-fluoroaniline), enabling efficient Pd-catalyzed couplings .
Safety Profile : Hydrochloride salts generally pose higher handling risks (e.g., hygroscopicity, corrosivity) than free bases, necessitating stringent storage protocols .
Biological Activity
3-Bromo-5-chloro-2-fluoroaniline hydrochloride is an organic compound characterized by its unique halogenation pattern, which includes bromine, chlorine, and fluorine substituents on an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications in drug development.
- Molecular Formula : C₆H₄BrClFN
- Molecular Weight : 224.46 g/mol
- CAS Number : 1269232-95-2
The presence of multiple halogens contributes to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating various biochemical pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, thereby increasing potency and selectivity.
Medicinal Chemistry
This compound is utilized in the study of enzyme interactions and protein modifications. Its unique halogenation pattern allows for enhanced binding affinity to target proteins, which can lead to improved therapeutic efficacy .
Case Studies
-
EGFR Inhibition : Research has shown that compounds with similar halogen substitutions exhibit significant inhibitory effects on epidermal growth factor receptor (EGFR) activity. For instance, modifications on the aniline ring have been linked to improved potency against EGFR-driven cancer cell lines .
Compound IC50 (nM) Target 3-Bromo-5-chloro-2-fluoroaniline TBD EGFR Erlotinib 0.6 EGFR Lapatinib TBD EGFR - Antiproliferative Activity : In vitro studies have demonstrated that derivatives of 3-Bromo-5-chloro-2-fluoroaniline can inhibit cellular proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
Interaction Studies
Studies focusing on the reactivity of this compound with nucleophiles and electrophiles are crucial for understanding its modification potential to enhance biological activity. These interactions could lead to the development of more potent analogs for therapeutic use .
Comparison with Similar Compounds
The biological activity of 3-Bromo-5-chloro-2-fluoroaniline can be contrasted with other halogenated anilines:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-fluoroaniline | Fewer halogens | Moderate potency against EGFR |
| 5-Bromo-3-chloro-2-fluoroaniline | Similar structure | Enhanced anti-proliferative effects |
| 3-Bromo-2-chloro-5-fluoroaniline | Unique reactivity profile | Potential for targeted therapies |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-bromo-5-chloro-2-fluoroaniline hydrochloride, and how can they influence experimental design?
- Answer: The compound (CAS: 1269232-95-2 or 1384265-18-2, depending on the source) has a molecular formula C₆H₄BrClFN·HCl and molecular weight ~260.9 g/mol. Its purity is typically ≥95–97% . Key properties include:
- Boiling Point/Decomposition: Thermal stability data (e.g., TGA/DSC) are critical for handling, as decomposition may occur above 250°C .
- Solubility: Likely polar aprotic solvents (DMF, DMSO) due to halogen substituents and hydrochloride salt form.
- Hygroscopicity: Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
- Safety: Use PPE (gloves, goggles) and avoid inhalation; consult SDS for hazard codes (e.g., H315, H319) .
Q. How can researchers verify the structural identity of this compound and resolve discrepancies in CAS numbers?
- Answer: Use orthogonal analytical methods:
- NMR (¹H/¹³C): Compare chemical shifts with analogs (e.g., 5-bromo-3-chloro-2-fluoroaniline, δ ~6.8–7.5 ppm for aromatic protons) .
- X-ray Crystallography: Resolve ambiguity in CAS assignments (e.g., 1269232-95-2 vs. 1384265-18-2) via unit cell parameters .
- HRMS: Confirm molecular ion ([M+H]⁺) at m/z ~261.9 (theoretical) .
Q. What synthetic routes are reported for halogenated aniline derivatives like this compound?
- Answer: Common strategies include:
- Stepwise Halogenation: Sequential bromination/chlorination/fluorination of aniline precursors under controlled conditions (e.g., HBr/HCl for Br/Cl, Selectfluor® for F) .
- Salt Formation: Hydrochloride salt generated via HCl gas bubbling in anhydrous ether .
- Yield Optimization: Monitor reaction progress via TLC (silica, hexane/EtOAc) and purify via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
- Answer: Design a DOE (Design of Experiments) to test variables:
| Variable | Range | Impact |
|---|---|---|
| Temperature | 0–50°C | Lower temps reduce dehalogenation |
| Solvent | DCM vs. THF | Polar aprotic solvents favor SNAr mechanisms |
| Catalyst | Pd(OAc)₂ vs. CuI | Transition metals for cross-coupling efficiency |
Q. What analytical challenges arise in characterizing this compound’s stability under storage?
- Answer: Degradation pathways include:
- Hydrolysis: Monitor via ¹⁹F NMR for fluoride release (δ ~−120 ppm) .
- Photodegradation: Conduct accelerated aging under UV light (λ = 254 nm) and analyze by LC-MS .
- Data: Tabulate degradation products (e.g., dehalogenated species) and half-life at 25°C .
Q. How do conflicting spectral data from different sources affect structural interpretation?
- Answer: Resolve contradictions via:
- Database Cross-Validation: Compare with entries in PubChem (CID: 37550366) and ChemSpider (ID: 37550366) .
- Computational Modeling: Use DFT (B3LYP/6-311+G**) to predict NMR/IR spectra and match experimental data .
- Case Study: Discrepancy in melting points (e.g., 249–254°C vs. undefined) may reflect polymorphic forms .
Q. What role does this compound play in medicinal chemistry or materials science?
- Answer: As a halogen-rich building block:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
